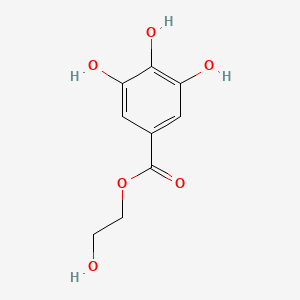
クロタラリン
概要
説明
Crotalarine is a naturally occurring alkaloid found in various species of the genus Crotalaria, which belongs to the Fabaceae family. This genus comprises approximately 600 species distributed in tropical and subtropical regions of the world . Crotalarine is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
科学的研究の応用
作用機序
Target of Action
Crotalarine, also known as Croburhine, is a pyrrolizidine alkaloid found in the Crotalaria genus . The primary target of Crotalarine is phosphodiesterase-4 (PDE4) , an enzyme that plays a crucial role in inflammatory responses, particularly in conditions like asthma .
Mode of Action
Crotalarine exhibits inhibitory activities against PDE4 . By inhibiting PDE4, Crotalarine can potentially modulate the inflammatory response, providing therapeutic benefits in conditions characterized by excessive inflammation .
Biochemical Pathways
PKA can phosphorylate various target proteins, leading to changes in cellular functions such as inflammation and immune response .
Result of Action
The inhibition of PDE4 by Crotalarine can lead to a decrease in inflammation, providing potential therapeutic benefits in conditions like asthma . .
Action Environment
The action of Crotalarine can be influenced by various environmental factors. For instance, the plant Crotalaria, from which Crotalarine is derived, is known to grow in tropical and subtropical regions of the world . The growth conditions of the plant, including the soil composition, climate, and other environmental factors, could potentially influence the concentration and efficacy of Crotalarine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of crotalarine typically involves the extraction from plant sources, particularly from the aerial parts of Crotalaria species. The extraction process often employs solvents such as methanol or dichloromethane to isolate the alkaloid .
Industrial Production Methods: Industrial production of crotalarine is less common due to its natural abundance in Crotalaria species. large-scale extraction can be achieved through solvent extraction methods followed by purification using chromatographic techniques .
化学反応の分析
Types of Reactions: Crotalarine undergoes various chemical reactions, including:
Oxidation: Crotalarine can be oxidized to form more reactive intermediates, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups in crotalarine, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of crotalarine, each exhibiting unique biological activities .
類似化合物との比較
Monocrotaline: Known for its anticancer and hepatotoxic properties.
Croburnine: Exhibits antimicrobial and anti-inflammatory activities.
Crosemperine: Possesses antioxidant and antinociceptive properties.
特性
IUPAC Name |
(16R)-4-ethyl-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6/c1-5-16(2)14(20)25-12-7-9-19-8-6-11(13(12)19)10-24-15(21)17(3,22)18(16,4)23/h6,12-13,22-23H,5,7-10H2,1-4H3/t12?,13-,16?,17?,18?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVWNXIKNRJZDC-VKYMYMNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(C(=O)OC2CCN3[C@@H]2C(=CC3)COC(=O)C(C1(C)O)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70968729 | |
| Record name | 3-Ethyl-4,5-dihydroxy-3,4,5-trimethyl-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70968729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53937-97-6 | |
| Record name | Crotalarine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053937976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-4,5-dihydroxy-3,4,5-trimethyl-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70968729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(Dibromomethylphenoxy)methyl]oxirane](/img/structure/B1608293.png)


![4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1608299.png)




![3-chloro-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B1608307.png)

